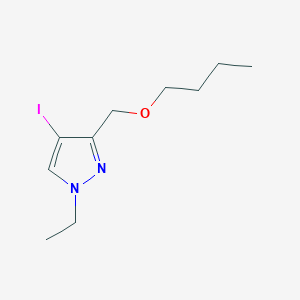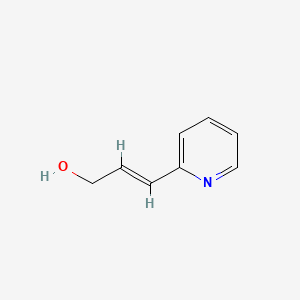![molecular formula C7H5NOS B2655697 4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 1404187-18-3](/img/structure/B2655697.png)
4H-thieno[3,2-b]pyrrole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Thieno[3,2-b]pyrrole-5-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-thieno[3,2-b]pyrrole-5-carbaldehyde typically involves the formation of the thieno[3,2-b]pyrrole core followed by the introduction of the aldehyde functional group. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the Fiesselmann reaction can be employed to synthesize thieno[3,2-b]pyrrole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 4H-Thieno[3,2-b]pyrrole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituents involved but often include the use of catalysts and specific solvents.
Major Products:
Oxidation: 4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: 4H-thieno[3,2-b]pyrrole-5-methanol.
Substitution: Various substituted thieno[3,2-b]pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4H-thieno[3,2-b]pyrrole-5-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. For example, derivatives of thieno[3,2-b]pyrrole have been shown to inhibit lysine-specific demethylases, which play a role in gene transcription regulation .
Vergleich Mit ähnlichen Verbindungen
- 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid
- 4H-Thieno[3,2-b]pyrrole-5-carbohydrazide
- 4H-Thieno[3,2-b]pyrrole-5-carboxamide
Comparison: 4H-Thieno[3,2-b]pyrrole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid, carbohydrazide, and carboxamide counterparts. This functional group allows for specific chemical transformations and applications that are not possible with the other derivatives .
Eigenschaften
IUPAC Name |
4H-thieno[3,2-b]pyrrole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSZDHJXKBJLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2655624.png)


![2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2655629.png)
![2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2655630.png)


![N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine](/img/structure/B2655636.png)
![6-Methyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2655637.png)
